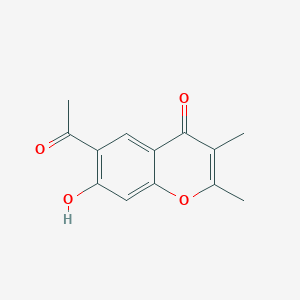
6-Acetyl-7-hydroxy-2,3-dimethyl-chromone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-7-hydroxy-2,3-dimethyl-chromone is a naturally occurring compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol. This compound is known for its diverse applications in content analysis, pharmacological experiments, and activity screening.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-7-hydroxy-2,3-dimethyl-chromone can be achieved through various methods. One common approach involves the reaction of 3-formylchromone with cyclic active methylene compounds such as 4-hydroxycoumarins, 3-methyl-1-phenyl-5-pyrazolone, and triacetic acid lactone . These reactions are typically carried out under classical and non-classical conditions, including the use of green solvents and catalysts .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-7-hydroxy-2,3-dimethyl-chromone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl or acetyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
6-Acetyl-7-hydroxy-2,3-dimethyl-chromone has a wide range of scientific research applications, including:
Chemistry: Used in content analysis and activity screening to study its chemical properties and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications in various diseases.
Industry: Utilized in the development of new materials, dyes, and other industrial products due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 6-Acetyl-7-hydroxy-2,3-dimethyl-chromone involves its interaction with specific molecular targets and pathways. This compound can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity. The exact molecular targets and pathways depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Acetyl-7-hydroxy-2,3-dimethyl-chromone include other chromone derivatives such as:
- 7-Hydroxy-4-methylcoumarin
- 6-Acetyl-4-methyl-2-oxo-2H-chromene
- 3-Formylchromone
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
6-acetyl-7-hydroxy-2,3-dimethylchromen-4-one |
InChI |
InChI=1S/C13H12O4/c1-6-8(3)17-12-5-11(15)9(7(2)14)4-10(12)13(6)16/h4-5,15H,1-3H3 |
InChI Key |
LLFACEFXSUBTHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC(=C(C=C2C1=O)C(=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















